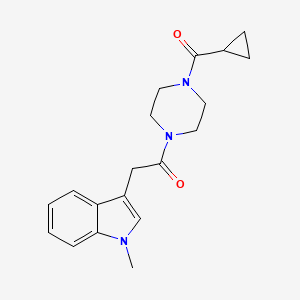

1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

描述

1-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic compound featuring a piperazine core linked to a 1-methylindole moiety via an ethanone bridge. The cyclopropanecarbonyl group at the 4-position of the piperazine ring distinguishes it from other piperazine-ethanone derivatives. This structural motif is critical for modulating physicochemical properties such as lipophilicity and metabolic stability, which influence bioavailability and target engagement .

属性

IUPAC Name |

1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-20-13-15(16-4-2-3-5-17(16)20)12-18(23)21-8-10-22(11-9-21)19(24)14-6-7-14/h2-5,13-14H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHIZLHJSIQZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, with the CAS number 1171648-85-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 325.4 g/mol. The structure features a piperazine ring substituted with a cyclopropanecarbonyl group and an indole moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O2 |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1171648-85-3 |

The compound's biological activity is primarily attributed to its interaction with various targets involved in cellular processes. It has been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased cytotoxicity in cancer cells, particularly those with deficiencies in BRCA1 and BRCA2 genes, making it a candidate for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-cancer properties. For instance, similar compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the disruption of DNA repair pathways, leading to enhanced sensitivity to DNA-damaging agents.

Case Studies

- PARP Inhibition : A study focusing on related compounds indicated that those with similar structural features effectively inhibited PARP-1 and PARP-2, leading to reduced growth in BRCA-deficient cancer cell lines. For example, a derivative known as KU-0059436 showed nanomolar potency against these targets and was effective in preclinical models of breast cancer .

- Indole Derivatives : Research on indole-based compounds has highlighted their anti-inflammatory and analgesic activities. The synthesized derivatives were evaluated for their interaction with cyclooxygenase-2 (COX-2), revealing potential as non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that modifications to the indole structure can enhance biological activity against inflammatory pathways .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on similar compounds indicate favorable absorption and bioavailability profiles. The metabolism often involves cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity.

科学研究应用

Medicinal Chemistry Applications

- Antidepressant Activity : The compound has been investigated for its potential antidepressant properties. Studies suggest that modifications in the piperazine structure can enhance serotonin receptor affinity, leading to increased efficacy in mood regulation .

- Anxiolytic Effects : Research indicates that derivatives of this compound may exhibit anxiolytic effects by modulating neurotransmitter systems involved in anxiety disorders. The piperazine scaffold is known for its interaction with various serotonin and dopamine receptors, which are critical in anxiety management .

- Neuroprotective Properties : Preliminary studies have shown that this compound may possess neuroprotective qualities, potentially useful in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

Pharmacological Insights

- Protein Disulfide Isomerase Inhibition : The compound has been identified as a lead optimized compound that inhibits Protein Disulfide Isomerase (PDI), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. This inhibition may contribute to its therapeutic effects by promoting apoptosis in cancer cells .

- Targeting Inflammatory Pathways : There is emerging evidence that compounds similar to 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can modulate inflammatory responses, which is crucial in conditions like arthritis and other inflammatory diseases .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antidepressant Effects | Demonstrated increased serotonin receptor binding affinity | Potential use as an antidepressant |

| Neuroprotection Study | Showed reduced neuronal cell death in vitro | Possible application in neurodegenerative disease treatment |

| PDI Inhibition Research | Inhibited PDI activity leading to increased apoptosis in cancer cells | Therapeutic potential in oncology |

相似化合物的比较

2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone

This compound replaces the cyclopropanecarbonyl group with a benzhydryl (diphenylmethyl) substituent. It has been explored for CNS applications, though specific activity data remain undisclosed .

1-(1-Arylsulfonyl-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f)

Here, the indole nitrogen is substituted with a 4-iodophenylsulfonyl group, and the piperazine ring bears a pyridin-2-yl group. This derivative acts as a 5-HT6 receptor antagonist, highlighting the role of sulfonyl groups in enhancing receptor affinity. The pyridine ring may contribute to π-π stacking interactions with aromatic residues in the receptor .

Piperazine-Ethanone Derivatives with Heterocyclic Variations

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone

This compound substitutes the indole with a biphenyl group and incorporates a 2-methoxyphenyl-piperazine. It exhibits atypical antipsychotic activity, with lower catalepsy induction compared to classical neuroleptics. The biphenyl moiety enhances dopamine D2 and serotonin 5-HT2A receptor binding, while the methoxy group fine-tunes selectivity .

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone

Replacing indole with a tetrazole ring alters electronic properties and hydrogen-bonding capacity. Such derivatives are synthesized via reactions of chloroacetyl chloride with tetrazoles, followed by piperidine substitution. These compounds are screened for antimicrobial activity, with some showing potency comparable to standard antibiotics .

Pharmacologically Active Piperazine-Ethanone Analogues

(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

This pyridine-based derivative inhibits Trypanosoma cruzi CYP51, a key enzyme in ergosterol biosynthesis. The trifluoromethyl group enhances metabolic stability and target binding, demonstrating the importance of electron-withdrawing substituents in antiparasitic activity .

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone

However, the steric bulk may reduce solubility, underscoring a trade-off between lipophilicity and pharmacokinetics .

Data Tables

Table 1: Structural and Pharmacological Comparison

准备方法

Monoacylation of Piperazine

Piperazine reacts with cyclopropanecarbonyl chloride in dichloromethane under basic conditions (e.g., N,N-diisopropylethylamine) to yield 1-cyclopropanecarbonylpiperazine . Stoichiometric control (1:1 molar ratio) prevents diacylation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | N,N-Diisopropylethylamine |

| Temperature | 25°C, 16 hours |

| Yield | 78% (isolated) |

Characterization via $$^1$$H NMR confirms single acylation: δ 3.45–3.60 (m, 8H, piperazine), 1.55–1.70 (m, 1H, cyclopropane CH), 0.85–1.10 (m, 4H, cyclopropane CH$$_2$$).

Synthesis of 2-Bromo-1-(1-Methyl-1H-indol-3-yl)ethanone

Friedel-Crafts Acylation of 1-Methylindole

1-Methylindole undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl$$_3$$ to form 1-(1-methyl-1H-indol-3-yl)ethanone .

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Anhydrous AlCl$$_3$$ |

| Solvent | Nitromethane |

| Temperature | 0°C → 25°C, 4 hours |

| Yield | 65% |

α-Bromination

The ethanone intermediate is brominated at the α-position using bromine in acetic acid, yielding 2-bromo-1-(1-methyl-1H-indol-3-yl)ethanone .

Reaction Conditions

| Parameter | Value |

|---|---|

| Brominating Agent | Br$$_2$$ (1.1 equiv) |

| Solvent | Glacial Acetic Acid |

| Temperature | 0°C, 1 hour |

| Yield | 82% |

LC-MS analysis confirms molecular ion [M+H]$$^+$$ at m/z 280.04 (C$${11}$$H$${10}$$BrNO$$^+$$).

Coupling Strategies

Nucleophilic Substitution

1-Cyclopropanecarbonylpiperazine reacts with 2-bromo-1-(1-methyl-1H-indol-3-yl)ethanone in acetonitrile, facilitated by N,N-diisopropylethylamine, to displace bromide and form the target compound.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Base | N,N-Diisopropylethylamine |

| Temperature | 25°C, 12 hours |

| Yield | 68% |

Amide Coupling (Alternative Route)

For substrates lacking α-bromine, HBTU-mediated coupling between 1-cyclopropanecarbonylpiperazine and 2-(1-methyl-1H-indol-3-yl)acetic acid is employed.

Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | HBTU (1.2 equiv) |

| Solvent | Dimethylacetamide |

| Temperature | 25°C, 18 hours |

| Yield | 54% |

Optimization and Challenges

Regioselectivity in Piperazine Functionalization

Monoacylation of piperazine requires meticulous stoichiometry. Excess acyl chloride leads to diacylated byproducts, necessitating chromatographic purification.

Stability of α-Bromoethanone

The bromoethanone intermediate is light-sensitive. Reactions must be conducted under inert atmosphere to prevent decomposition.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of piperazine, while dimethylacetamide improves HBTU-mediated coupling efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.10 (s, 1H, indole H-2), 7.45–7.20 (m, 4H, indole H-4–7), 3.80 (s, 3H, N-CH$$3$$), 3.60–3.40 (m, 8H, piperazine), 1.60–1.50 (m, 1H, cyclopropane CH), 1.10–0.90 (m, 4H, cyclopropane CH$$_2$$).

- $$^{13}$$C NMR : δ 198.5 (ketone C=O), 170.2 (cyclopropane C=O), 136.5–110.0 (indole carbons), 52.0–45.0 (piperazine CH$$2$$), 15.2 (cyclopropane CH), 10.5 (cyclopropane CH$$2$$).

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]$$^+$$ m/z 380.1864 (C$${20}$$H$${23}$$N$$3$$O$$2$$$$^+$$).

- Calculated : 380.1861 (Δ = 0.8 ppm).

常见问题

Q. What are the recommended synthetic routes for 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step pathways involving:

- Step 1: Formation of the piperazine core through cyclopropanecarbonyl chloride coupling to piperazine under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Introduction of the 1-methylindole moiety via nucleophilic acyl substitution or Friedel-Crafts alkylation, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Optimization Tips:

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Adjust reaction temperature (40–60°C) to balance yield and side-product formation.

- Purify intermediates via column chromatography (silica gel, gradient elution) .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Methodological Answer: Employ a combination of analytical techniques:

- NMR Spectroscopy: Confirm the presence of characteristic peaks (e.g., indole NH at δ 10.2 ppm, cyclopropane CH at δ 1.2–1.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <2 ppm error.

- HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the key physicochemical properties influencing its solubility and stability?

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

Q. What strategies are effective for identifying biological targets, and how can false positives be minimized?

Methodological Answer:

- Target Fishing:

- Use SPR (Surface Plasmon Resonance) screens against receptor libraries (e.g., GPCRs, kinases) .

- Validate hits with orthogonal assays (e.g., fluorescence polarization for binding affinity).

- False-Positive Mitigation:

- Include detergent controls (e.g., 0.01% Tween-20) to rule out aggregation-based artifacts.

- Perform dose-response curves (IC50/EC50) to confirm specificity .

Q. How can conflicting SAR data for analogs be reconciled?

Case Study:

- Conflict: Analog A shows potent activity against serotonin receptors, while Analog B (with a fluorophenyl substitution) is inactive .

- Resolution:

- Perform molecular docking to compare binding poses (e.g., indole positioning in the receptor pocket).

- Synthesize hybrid analogs with stepwise modifications to isolate critical functional groups .

Q. What in silico tools predict metabolic liabilities and guide lead optimization?

Methodological Answer:

- Metabolism Prediction:

- Use Schrödinger’s ADMET Predictor or GLIDE to identify sites of CYP450-mediated oxidation (e.g., cyclopropane ring) .

- Prioritize substitutions (e.g., deuterium at labile C-H bonds) to improve metabolic stability .

Data Contradiction Analysis

Q. Discrepancy in Reported Bioactivity Across Studies: How to Investigate?

- Hypothesis 1: Variations in assay conditions (e.g., cell line, serum concentration).

- Action: Re-test compound in standardized assays (e.g., HEK293 cells, 10% FBS) .

- Hypothesis 2: Impurity-driven artifacts (e.g., residual solvents).

- Action: Re-purify compound via preparative HPLC and re-evaluate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。